molecular formula C23H29F3N4O B2498859 1-[1-(2-Phenoxyethyl)piperidin-4-yl]-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2034524-84-8

1-[1-(2-Phenoxyethyl)piperidin-4-yl]-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B2498859
CAS No.: 2034524-84-8
M. Wt: 434.507
InChI Key: MPBYWCQDHOHSGY-UHFFFAOYSA-N
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Description

1-[1-(2-Phenoxyethyl)piperidin-4-yl]-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that features a piperidine and piperazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Phenoxyethyl)piperidin-4-yl]-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. The process often starts with the preparation of the piperidine and piperazine intermediates, followed by their coupling with the phenoxyethyl and trifluoromethylpyridinyl groups under controlled conditions. Common reagents used in these reactions include bases like sodium hydride and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Phenoxyethyl)piperidin-4-yl]-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1-[1-(2-Phenoxyethyl)piperidin-4-yl]-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(2-Phenoxyethyl)piperidin-4-yl]-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(trifluoromethyl)pyridin-4-yl]piperazine
  • 4-(4′-(pyridin-4-yl)-[1,1′-biphenyl]-4-yl)pyridin-1-ium

Uniqueness

1-[1-(2-Phenoxyethyl)piperidin-4-yl]-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[1-(2-phenoxyethyl)piperidin-4-yl]-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29F3N4O/c24-23(25,26)19-6-9-27-22(18-19)30-14-12-29(13-15-30)20-7-10-28(11-8-20)16-17-31-21-4-2-1-3-5-21/h1-6,9,18,20H,7-8,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBYWCQDHOHSGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=NC=CC(=C3)C(F)(F)F)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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